5-Methylpyrazolo[1,5-a]pyrimidin-2-amine
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Overview
Description
5-Methylpyrazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that features a fused ring system composed of pyrazole and pyrimidine rings. This compound is part of a larger family of pyrazolo[1,5-a]pyrimidines, which are known for their significant impact in medicinal chemistry and material science due to their unique structural and photophysical properties .
Preparation Methods
The synthesis of 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine typically involves the cyclocondensation of 3-aminopyrazoles with 1,3-biselectrophilic compounds. One common method employs β-enaminone derivatives under microwave irradiation, resulting in high yields of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
5-Methylpyrazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
5-Methylpyrazolo[1,5-a]pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials with desirable properties.
Biology: This compound is used in the study of enzyme inhibition and as a scaffold for the development of bioactive molecules.
Mechanism of Action
The mechanism of action of 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can disrupt various biological pathways, making it a valuable tool in the study of enzyme function and the development of therapeutic agents .
Comparison with Similar Compounds
5-Methylpyrazolo[1,5-a]pyrimidin-2-amine can be compared to other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 2-Methylpyrazolo[1,5-a]pyrimidine
- 7-Aminopyrazolo[1,5-a]pyrimidine
- 5-Phenylpyrazolo[1,5-a]pyrimidine
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and applications.
Properties
IUPAC Name |
5-methylpyrazolo[1,5-a]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-5-2-3-11-7(9-5)4-6(8)10-11/h2-4H,1H3,(H2,8,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUHRDKNFXCXBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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